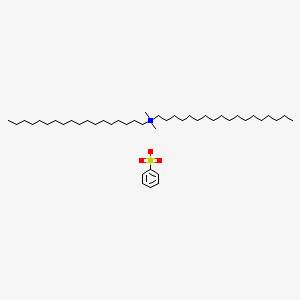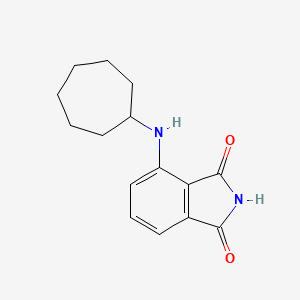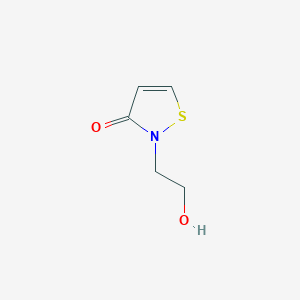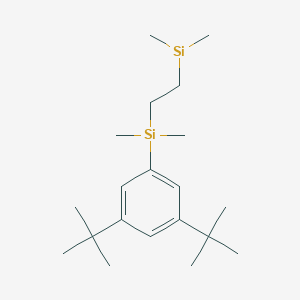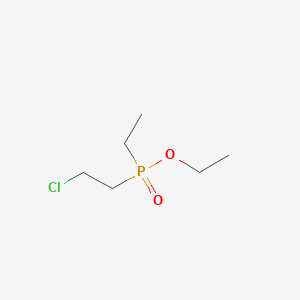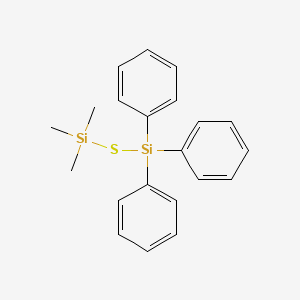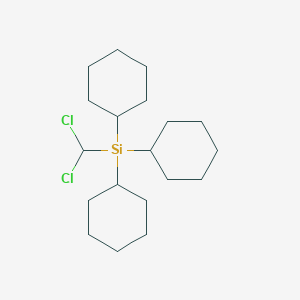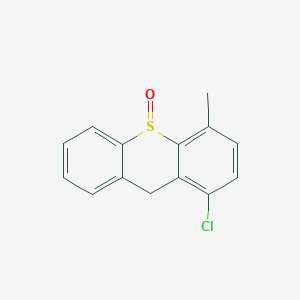
1-Chloro-4-methyl-10lambda~4~-thioxanthen-10(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-methyl-10lambda~4~-thioxanthen-10(9H)-one is a synthetic organic compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound features a chlorine atom and a methyl group attached to the thioxanthene core, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-methyl-10lambda~4~-thioxanthen-10(9H)-one typically involves the following steps:
Formation of the Thioxanthene Core: This can be achieved through the cyclization of appropriate diaryl sulfides under acidic conditions.
Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-methyl-10lambda~4~-thioxanthen-10(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, particularly in the development of antipsychotic drugs.
Industry: May be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-methyl-10lambda~4~-thioxanthen-10(9H)-one involves its interaction with specific molecular targets. In medicinal chemistry, thioxanthenes are known to act on dopamine receptors, which can influence neurotransmitter activity in the brain. The exact pathways and molecular targets may vary depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene: The parent compound of the thioxanthene family.
Chlorpromazine: A well-known antipsychotic agent with a similar core structure.
Flupentixol: Another antipsychotic drug in the thioxanthene class.
Uniqueness
1-Chloro-4-methyl-10lambda~4~-thioxanthen-10(9H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thioxanthenes. The presence of the chlorine and methyl groups can influence its reactivity, pharmacokinetics, and pharmacodynamics.
Properties
CAS No. |
61689-17-6 |
|---|---|
Molecular Formula |
C14H11ClOS |
Molecular Weight |
262.8 g/mol |
IUPAC Name |
1-chloro-4-methyl-9H-thioxanthene 10-oxide |
InChI |
InChI=1S/C14H11ClOS/c1-9-6-7-12(15)11-8-10-4-2-3-5-13(10)17(16)14(9)11/h2-7H,8H2,1H3 |
InChI Key |
ODYCDSKPEOZXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)CC3=CC=CC=C3S2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


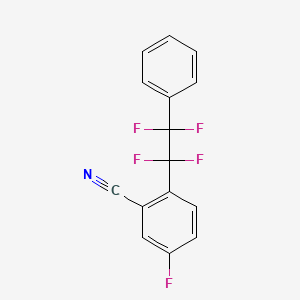
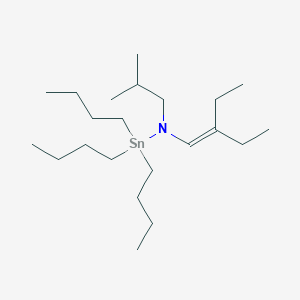
![(3R,8aS)-2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14574438.png)
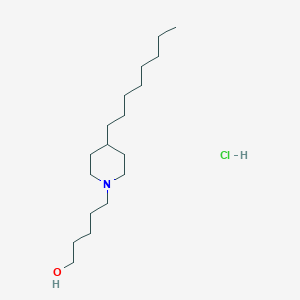
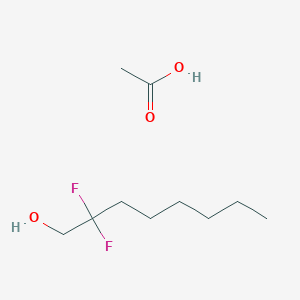
![N,N'-[(Diphenylmethylene)di(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14574452.png)
![3,4-Bis[(prop-2-yn-1-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14574454.png)
